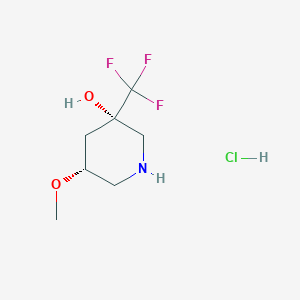
C15H10FN3O2S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C15H10FN3O2S is a chemical compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound possesses a unique chemical structure that makes it an attractive candidate for drug discovery and development. In
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Insulation Properties
- C5F10O, a related compound, is studied for its potential as an alternative gas to SF6, a potent industrial greenhouse gas used in electrical equipment. The decomposition mechanism and primary products of C5F10O in the presence of moisture are explored, highlighting its insulation and environmental performance, including the formation of various decomposition products like CF4, C2F6, C3F6, and others (Zhong et al., 2020).
Metal-Organic Framework-Based Catalysis
- Metal-organic frameworks (MOFs) show promise in catalyzing the conversion of C1 chemistry, which involves molecules like CO and CO2. The catalytic reactivity, reaction mechanisms, and catalyst design for transforming these molecules into valuable chemicals are reviewed, offering insights into the applications of such frameworks (Cui et al., 2019).
High Voltage Applications
- The use of C5F10O perfluoroketone in high voltage applications is investigated. This research focuses on its suitability as an SF6 alternative in indoor electrical equipment, examining its insulation and current interruption performance (Stoller et al., 2017).
Graphite Intercalation Compounds
- Studies on graphite intercalation by fluorine and fluorides provide insights into the creation of new materials based on the graphite network. This includes research on materials like BC3, C5N, and BC2N, formed by reactions driven by HC1 elimination and characterized by their unique electrical and structural properties (Kouvetakis et al., 1989).
Zeolite-Based Catalysts in C1 Chemistry
- Zeolite-based catalysts are pivotal in the catalytic transformation of C1 molecules (CO, CO2, CH4, etc.) into energy and chemicals. This research highlights the design and development of these catalysts, discussing their role in producing various hydrocarbons and oxygenates from C1 molecules (Zhang et al., 2020).
Decomposition Mechanism as an Insulation Medium
- The decomposition characteristics of C5F10O are studied to evaluate its potential as an environmentally friendly insulation medium. This includes analysis of its decomposition products and their environmental impact, considering its application in electrical equipment (Zhang et al., 2017).
Electrical Decomposition Products and Metal Compatibility
- Research on the decomposition characteristics of C5F10O and its compatibility with metals like copper and aluminum under electrical stress offers insights into its potential use in power equipment. This includes the identification of by-products under pyrolysis and partial discharge conditions (Zhang et al., 2020).
Catalytic Conversion of C1 Molecules
- Advances in catalyst systems and reaction processes in C1 catalysis, which involves the conversion of simple carbon-containing compounds to valuable chemicals, are highlighted. This includes insights into the reaction mechanism and identification of active-site structures (Bao et al., 2019).
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-N-(5-fluoropyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2S/c16-10-2-4-14(17-6-10)19-15-18-11(7-22-15)9-1-3-12-13(5-9)21-8-20-12/h1-7H,8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCWWGSMHSVMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC4=NC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![3-Methyl-1-(2-morpholin-4-ylethylamino)-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2842219.png)
![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2842221.png)


![[2-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B2842225.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2842230.png)


![Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2842233.png)
